Cas no 886936-09-0 (4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide)

4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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- Inchi: 1S/C16H13N3O5S2/c1-2-26(23,24)12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20)
- InChI Key: PWZJRLGVKBKLQS-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C([N+]([O-])=O)C=C2S1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2648-0490-10mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-3mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-15mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-5μmol |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-30mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-100mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-25mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-2μmol |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-75mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2648-0490-5mg |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
886936-09-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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2. Book reviews
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Comprehensive Overview of 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS No. 886936-09-0)
4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS No. 886936-09-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique benzothiazole and sulfonyl functional groups, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its molecular structure, which combines a nitrobenzothiazole moiety with a benzamide derivative, offering a versatile scaffold for designing novel therapeutic agents.
The growing interest in 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is reflected in the increasing number of scientific queries related to its synthesis, properties, and applications. Many users search for terms like "benzothiazole derivatives," "sulfonamide compounds," and "nitrobenzothiazole applications," highlighting the compound's relevance in contemporary research. Its potential role in targeting specific biological pathways makes it a subject of interest for pharmaceutical companies and academic institutions alike.
One of the key features of CAS No. 886936-09-0 is its structural similarity to other bioactive molecules, which has led to investigations into its possible use as a kinase inhibitor or enzyme modulator. The presence of the ethanesulfonyl group enhances its solubility and bioavailability, making it a promising candidate for further study. Additionally, the 6-nitro-1,3-benzothiazol-2-yl moiety is known for its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity.
In the context of current trends, the demand for small-molecule therapeutics and targeted drug delivery systems has surged, placing compounds like 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide at the forefront of innovation. Researchers are exploring its potential in treating various conditions, leveraging its unique chemical properties to develop more effective and safer treatments. The compound's ability to interact with specific proteins or enzymes makes it a valuable tool in understanding disease mechanisms.
From a synthetic chemistry perspective, the preparation of 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves multi-step reactions, including sulfonylation and amidation processes. Optimizing these synthetic routes is a common topic of discussion among chemists, as it directly impacts the compound's yield and purity. Questions such as "how to synthesize nitrobenzothiazole derivatives" and "best practices for sulfonamide formation" are frequently encountered in academic and industrial settings.
The compound's physicochemical properties, such as its melting point, solubility, and stability, are also critical for its practical applications. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 886936-09-0 and ensure its quality. These methods are essential for validating the compound's identity and purity, which are paramount in research and development.
In conclusion, 4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide represents a fascinating area of study with broad implications for science and medicine. Its unique structural features and potential biological activities make it a compound of significant interest. As research continues to uncover its full potential, CAS No. 886936-09-0 is likely to remain a focal point in the search for innovative therapeutic solutions.
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